molecular formula C9H12N2O B13140218 6-Amino-1,2,3,4-tetrahydroquinolin-7-ol

6-Amino-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B13140218
M. Wt: 164.20 g/mol
InChI Key: OGFSWPNJAXIFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,2,3,4-tetrahydroquinolin-7-ol is a fused heterocyclic compound of significant interest in chemical research and development. Its structure, incorporating both amino and hydroxy functional groups on the tetrahydroquinoline scaffold, makes it a valuable synthon for accessing more complex molecules. A primary research application of related amino- and hydroxy-substituted tetrahydroquinolines is in the synthesis of laser dyes tunable for wavelengths between 540 and 610 nm . Furthermore, the tetrahydroquinoline core is a privileged structure in medicinal chemistry, found in compounds investigated as acetylcholinesterase inhibitors for neurodegenerative disease research and as mTOR inhibitors for targeted cancer therapy . This scaffold is also frequently explored in the development of compounds with antibacterial, antifungal, and anticancer activities . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-amino-1,2,3,4-tetrahydroquinolin-7-ol

InChI

InChI=1S/C9H12N2O/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h4-5,11-12H,1-3,10H2

InChI Key

OGFSWPNJAXIFRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)O)N

Origin of Product

United States

Advanced Computational Chemistry and Theoretical Studies on 6 Amino 1,2,3,4 Tetrahydroquinolin 7 Ol

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular geometry, and energy levels with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating ground-state properties. For derivatives of tetrahydroquinoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(), have been successfully employed to determine optimized structures and vibrational frequencies. researchgate.net In a study on the nitration of N-protected tetrahydroquinolines, the B3LYP/6-31++G level of computation was used to optimize the geometries of various isomers in both gas and condensed phases to understand reaction regioselectivity. researchgate.net

For 6-Amino-1,2,3,4-tetrahydroquinolin-7-ol, a DFT study would yield precise data on bond lengths, bond angles, and dihedral angles. The geometry is dictated by the fusion of the saturated heterocyclic ring and the substituted benzene (B151609) ring. The amino and hydroxyl groups attached to the aromatic portion would influence the electronic density and, consequently, the bond lengths within the ring. While specific computational studies on this exact molecule are not prevalent in the reviewed literature, illustrative geometrical parameters can be predicted based on standard values for similar functionalized aromatic systems.

ParameterAtoms InvolvedIllustrative Value
Bond Length (Å)C-C (aromatic)~1.39 - 1.41
C-N (amino)~1.37
C-O (hydroxyl)~1.36
C-N (alicyclic)~1.47
Bond Angle (°)C-C-C (aromatic)~120
C-C-N (amino)~121
C-C-O (hydroxyl)~119

This table presents illustrative values for the ground state properties of this compound, as would be determined by DFT calculations. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. materialsciencejournal.org

In this compound, the electron-donating nature of both the amino (-NH2) and hydroxyl (-OH) groups is expected to raise the energy of the HOMO, concentrating its density on the aromatic ring. This would make the molecule a potent electron donor. The LUMO is likely to be distributed over the aromatic system as well. DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.net For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV. researchgate.net

ParameterDescriptionExpected Influence on Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbitalHigher energy indicates stronger nucleophilicity
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLower energy indicates stronger electrophilicity
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOSmaller gap suggests higher chemical reactivity and lower kinetic stability

This table describes the significance of Frontier Molecular Orbitals in assessing the reactivity of this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show significant negative potential around the oxygen and nitrogen atoms due to the lone pairs of electrons and their high electronegativity. These sites, along with the electron-rich aromatic ring, represent the primary centers for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential, making them sites for hydrogen bonding and interaction with nucleophiles. Computational studies on analogous molecules like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have utilized MEP analysis to identify these reactive regions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of interactions between a ligand and its biological target, such as a protein receptor. mdpi.com

For this compound, MD simulations could be used to analyze the flexibility of the tetrahydroquinoline ring, which typically adopts a half-chair conformation. nih.gov Furthermore, if this molecule were to be investigated as a potential drug candidate, MD simulations would be invaluable for studying its binding stability within a receptor's active site. Such simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, and calculate the binding free energy, providing a quantitative measure of binding affinity. mdpi.com

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the potential energy surface for a chemical reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the energies of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

A notable example is the computational study of the nitration of tetrahydroquinoline, where DFT calculations were used to determine the energies of the intermediate σ-complexes and transition states for substitution at different positions. researchgate.net This approach successfully explained the observed regioselectivity of the reaction. For this compound, similar methods could be employed to predict the outcomes of various chemical transformations, such as electrophilic aromatic substitution. The strong activating effects of the amino and hydroxyl groups would direct incoming electrophiles to the C5 and C8 positions, and theoretical calculations could predict which of these sites is kinetically and thermodynamically favored.

Computational Insights into Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be comprehensively understood by integrating various computational descriptors. nih.gov For this compound, its reactivity is primarily governed by the electronic properties of the substituted aromatic ring.

The insights gained from quantum chemical calculations provide a clear picture of this relationship:

FMO Analysis : The high energy of the HOMO, influenced by the electron-donating substituents, indicates a high propensity to react with electrophiles. The magnitude of the HOMO-LUMO gap serves as an index of chemical reactivity. frontiersin.org

MEP Analysis : The MEP map visually confirms the nucleophilic character of the molecule, highlighting the electron-rich regions on the aromatic ring and heteroatoms as the most probable sites of interaction. researchgate.net

Reactivity Descriptors : Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from HOMO and LUMO energies to quantify reactivity trends. A molecule with a high chemical potential and low hardness is considered a good nucleophile. frontiersin.org

Together, these computational tools allow for a detailed, atomistic-level understanding of why this compound behaves chemically as it does, providing a predictive framework for its reactivity in various chemical environments.

Structure Activity Relationship Sar Elucidation for 6 Amino 1,2,3,4 Tetrahydroquinolin 7 Ol Derivatives

Positional Effects of Functional Groups on Biological Activity

The specific placement and chemical properties of functional groups on the 6-Amino-1,2,3,4-tetrahydroquinolin-7-ol framework are critical determinants of its pharmacological profile. The amino and hydroxyl moieties, in particular, serve as key interaction points, while substitutions on the nitrogen and other ring positions allow for the fine-tuning of activity.

Influence of the 6-Amino and 7-Hydroxyl Moieties

The 6-amino and 7-hydroxyl groups are fundamental to the intrinsic activity of the parent compound, primarily through their ability to form hydrogen bonds with biological targets. In related heterocyclic scaffolds like tetrahydroisoquinolines (THIQs), which share structural similarities, the substitution pattern at these positions is known to be highly sensitive and crucial for receptor interaction. nih.gov

Research on THIQ-based orexin (B13118510) antagonists has demonstrated that the 7-position is particularly important for potent activity. nih.gov While 6-substituted analogs were often less active, certain 6-amino compounds were found to retain reasonable potency, suggesting a specific and valuable role for the amino group at this position. nih.gov Conversely, studies on different quinoline-based compounds have indicated that a 6,7-dimethoxy arrangement can be more favorable for activity than a 6,7-dihydroxy one, highlighting that while the 7-position is key, the nature of the substituent (hydroxyl vs. methoxy) can drastically alter biological outcomes. For this compound, the 7-hydroxyl group likely acts as a critical hydrogen bond donor, while the 6-amino group can function as both a hydrogen bond donor and acceptor. Modifications, such as alkylation or acylation of these groups, would be expected to significantly alter binding affinity and selectivity by changing their hydrogen-bonding capacity and steric profile.

Impact of N-Substitutions on Pharmacological Profiles

The secondary amine in the tetrahydroquinoline ring is a prime site for chemical modification, and the nature of the substituent on this nitrogen atom has a profound effect on the pharmacological profile. Both the size (steric bulk) and lipophilicity of the N-substituent can modulate receptor affinity and efficacy. nih.gov

Studies on a series of N-substituted tetrahydroquinoline ligands for opioid receptors have shown that incorporating long or bulky nonpolar groups on the nitrogen atom can enhance binding affinity. nih.govacs.org This improvement is often attributed to favorable hydrophobic interactions with nonpolar cavities within the receptor's binding site. nih.govacs.org For instance, derivatives with larger alkyl or acyl chains at the nitrogen position can exhibit increased potency. However, the introduction of polar functional groups, such as an amide, can also lead to increased affinity, indicating that a combination of hydrophobic and specific polar interactions governs the binding. nih.gov

Table 1: Effect of N-Substitutions on Receptor Binding Affinity of Tetrahydroquinoline Derivatives Note: Data is illustrative of general principles observed in related tetrahydroquinoline scaffolds.

N-SubstituentNature of SubstituentObserved Effect on AffinityProbable Interaction
Small Alkyl (e.g., -CH₃)Small, NonpolarBaseline AffinityMinimal Hydrophobic Interaction
Long Alkyl (e.g., -C₄H₉)Long, NonpolarIncreased AffinityEnhanced Hydrophobic Interaction
Bulky Alkyl (e.g., Cyclohexyl)Bulky, NonpolarIncreased AffinityFavorable Steric Fit & Hydrophobicity
Acyl with Polar Group (e.g., -C(O)CH₂NH₂)PolarIncreased AffinitySpecific Polar/H-Bonding Interactions

This demonstrates that the N-position can be utilized to tailor the compound's properties, balancing lipophilicity and polarity to optimize interactions with a specific biological target. nih.gov

Steric and Electronic Effects of Ring Substituents

Beyond the core 6-amino and 7-hydroxyl groups, additional substitutions on the tetrahydroquinoline ring introduce steric and electronic effects that can further refine biological activity. Steric effects relate to the size and shape of the substituents, which can influence how the molecule fits into a binding pocket, while electronic effects pertain to how a substituent's electron-donating or electron-withdrawing nature affects target interactions. nih.govyoutube.com

Steric Effects: The introduction of bulky substituents can physically hinder the optimal binding of the molecule to its target, a phenomenon known as steric hindrance. youtube.com However, in some cases, bulky groups may be well-tolerated if they fit into a corresponding large pocket on the receptor surface. nih.gov The alignment of reacting centers is crucial, and steric interactions can force the molecule into a conformation that is either favorable or unfavorable for biological activity. nih.gov

Electronic Effects: The electronic properties of substituents can significantly modulate activity. For example, the incorporation of strongly electron-withdrawing groups, such as trifluoromethyl (-CF₃), has been shown to enhance the cytotoxic activity and binding affinity of tetrahydroquinoline derivatives in anticancer studies. mdpi.com This suggests that reducing electron density in certain parts of the molecule can strengthen interactions with the biological target. The electronic nature of substituents can be a more sensitive factor than their steric bulk in some scaffolds. researchgate.net

Table 2: Influence of Ring Substituents on Cytotoxic Activity of Tetrahydroquinoline Derivatives Note: Data derived from studies on morpholine-substituted tetrahydroquinolines as mTOR inhibitors. mdpi.com

Substituent on Benzamide MoietyElectronic NatureObserved Cytotoxic Activity
3,5-bis(trifluoromethyl)Strongly Electron-WithdrawingHigh Potency (IC₅₀ = 0.033 µM)
4-(trifluoromethoxy)Electron-WithdrawingBroad-Spectrum Activity
3,5-difluoroModerately Electron-WithdrawingModerate Activity

These findings underscore that a strategic combination of steric and electronic properties is necessary to optimize the biological activity of this compound derivatives. mdpi.comrsc.org

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. The non-aromatic portion of the tetrahydroquinoline ring is not planar and can adopt different conformations. The specific spatial arrangement of the functional groups is critical for proper recognition and binding to a receptor or enzyme active site.

Studies on highly substituted, electronically rich tetrahydroisoquinoline analogs have revealed the presence of conformational rotamers—different spatial arrangements of the molecule that can interconvert. researchgate.net This phenomenon often arises from restricted rotation around certain chemical bonds, such as an amide bond connected to the ring nitrogen. These rotamers can exist in equilibrium, but they may be separated by a high kinetic barrier, meaning they interconvert slowly. researchgate.net

This conformational flexibility is highly significant for structure-based drug design because it is often the case that only one specific conformation is biologically active. researchgate.net Therefore, understanding the preferred conformation of this compound derivatives and how different substituents influence this preference is crucial. The steric effects of bulky substituents can noticeably affect the equilibrium geometry and increase the conformational flexibility of the ring system, which in turn impacts its biological profile. researchgate.net Computational studies, such as molecular dynamics simulations, can complement experimental data to provide insights into the stable protein-ligand interactions and favorable conformations that drive biological activity. researchgate.net

Future Perspectives and Emerging Research Avenues for 6 Amino 1,2,3,4 Tetrahydroquinolin 7 Ol

Development of Novel Synthetic Methodologies for Complex Analogues

The exploration of the full potential of 6-Amino-1,2,3,4-tetrahydroquinolin-7-ol hinges on the ability to synthesize a diverse range of complex analogues. While traditional methods for creating tetrahydroquinolines exist, future research will necessitate the adoption of more advanced and efficient synthetic strategies. Domino reactions, also known as tandem or cascade reactions, present a highly effective approach for constructing complex molecules from simple starting materials in a single operation. nih.gov These methods improve atom economy and reduce waste, aligning with the principles of green chemistry. nih.gov

Future synthetic efforts will likely focus on late-stage functionalization, allowing for the introduction of various chemical moieties into the core structure. This will enable the rapid generation of a library of derivatives for screening. Furthermore, the development of stereoselective synthesis will be crucial for producing enantiomerically pure compounds, which is often essential for specific biological activity.

Synthetic ApproachDescriptionAdvantages
Domino Reactions Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates. nih.govHigh efficiency, atom economy, reduced waste, and operational simplicity. nih.gov
Late-Stage Functionalization Introduction of functional groups into a complex molecule at a late stage of the synthesis.Rapid diversification of lead compounds, efficient exploration of structure-activity relationships.
Asymmetric Catalysis Use of chiral catalysts to produce a specific stereoisomer of a molecule.Access to enantiomerically pure compounds, crucial for specific biological interactions.

Integration of Advanced Computational Techniques for Rational Design

To navigate the vast chemical space of possible this compound analogues, advanced computational techniques are indispensable. Structure-based drug design, guided by computational tools, can predict the binding affinity and interaction of novel derivatives with biological targets, thereby prioritizing the synthesis of the most promising candidates.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can establish a correlation between the structural features of molecules and their biological activity. mdpi.com Molecular dynamics simulations provide insights into the dynamic behavior of ligand-receptor complexes, offering a more realistic representation of biological interactions. mdpi.com These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the underlying molecular mechanisms of action. mdpi.comnih.gov For instance, computational studies on tetrahydroquinoline derivatives have been used to design potent inhibitors for targets like lysine-specific demethylase 1 (LSD1) and mTOR. mdpi.comdigitellinc.comresearchgate.net

Computational TechniqueApplication in Drug Design
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. nih.gov
3D-QSAR Relates the 3D properties of molecules to their biological activity. mdpi.com
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time. mdpi.com

Exploration of New Biological Target Interactions

The tetrahydroquinoline scaffold is a common motif in a wide range of biologically active compounds, including those with anticancer, anti-HIV, and anti-fungal properties. nih.govresearchgate.net While some biological targets of this compound and its derivatives have been identified, there is significant potential for discovering novel interactions.

High-throughput screening (HTS) of diverse compound libraries against a wide array of biological targets can uncover unexpected activities. Furthermore, chemoproteomics, a powerful tool for identifying the protein targets of small molecules, can be employed to elucidate the mechanism of action of novel analogues. The exploration of new targets could lead to the development of first-in-class therapeutics for a variety of diseases. For example, derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) have shown a broad spectrum of biological activities, suggesting that the tetrahydroquinoline core has the potential to interact with a diverse range of biological targets. rsc.org

Potential Biological TargetsTherapeutic Area
Kinases Cancer, Inflammation
G-protein coupled receptors (GPCRs) Various, including cardiovascular and neurological disorders
Ion channels Neurological disorders, cardiac arrhythmias
Enzymes Infectious diseases, metabolic disorders

Applications in Chemical Probe Development and Materials Science

Beyond its therapeutic potential, the unique chemical properties of this compound make it an attractive candidate for applications in chemical probe development and materials science.

Chemical Probes: Functionalized derivatives of this compound can be designed as chemical probes to study biological processes. By incorporating fluorescent tags or reactive groups, these probes can be used to visualize and identify specific biomolecules within cells, providing valuable insights into cellular function and disease mechanisms.

Materials Science: The rigid, heterocyclic structure of the tetrahydroquinoline core can be exploited in the development of novel polymers and functional materials. For example, incorporation of this scaffold into polymer backbones could lead to materials with enhanced thermal stability, unique optical properties, or specific recognition capabilities. The amino and hydroxyl groups on the molecule also provide convenient handles for further chemical modification and polymerization.

Application AreaPotential Use
Chemical Probe Development Fluorescent imaging of cellular targets, activity-based protein profiling.
Materials Science High-performance polymers, organic light-emitting diodes (OLEDs), sensors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.